1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea
Description
1-(4-Methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a urea derivative featuring a 4-methoxyphenyl group and a thiophen-3-ylmethyl substituent. This article compares this compound with structurally analogous urea derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-4-2-11(3-5-12)15-13(16)14-8-10-6-7-18-9-10/h2-7,9H,8H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBWESKZJARHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 4-methoxyaniline with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Urea Formation via Carbamoyl Chloride
The urea group is typically synthesized by reacting an amine with an isocyanate or via carbamoyl chloride intermediates. For example:
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Reaction : 4-Methoxyaniline reacts with triphosgene (CCl₃O₂CCl₃) in dichloromethane (DCM) to form a carbamoyl chloride intermediate, which subsequently reacts with (thiophen-3-yl)methylamine to yield the target urea .
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Conditions : 0°C, triethylamine (TEA) as a base, DCM solvent .
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Yield : ~83% after crystallization with ethyl acetate/diethyl ether .
| Reagent | Role | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Triphosgene | Carbamoyl source | 0°C | DCM | 83% |
| (Thiophen-3-yl)methylamine | Nucleophile | RT | DCM | – |
Alkylation at the Thiophene Methyl Group
The thiophen-3-ylmethyl substituent can undergo alkylation or substitution reactions. For instance:
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Reaction : The methyl group attached to thiophene participates in nucleophilic substitution with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
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Example : Reaction with methyl iodide forms quaternary ammonium derivatives, though this requires optimization for steric hindrance .
Acid/Base-Mediated Hydrolysis
The urea bond is susceptible to hydrolysis under extreme pH conditions:
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Acidic Hydrolysis : In 1M HCl at 80°C, the urea cleaves into 4-methoxyaniline and (thiophen-3-yl)methylamine .
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Basic Hydrolysis : In 5% KOH/CH₃CN, oxidative cleavage may occur, yielding nitro derivatives if oxidizing agents like DHPDMDO are present .
| Condition | Products | Yield |
|---|---|---|
| 1M HCl, 80°C | 4-Methoxyaniline + Thiophen-3-ylmethylamine | 72% |
| 5% KOH, DHPDMDO | Nitro-substituted byproducts | 84% |
Metal Complexation
The thiophene sulfur and urea carbonyl oxygen act as Lewis bases:
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Nickel Coordination : In S. pasteurii urease inhibition studies, analogous thiourea derivatives coordinate Ni²⁺ ions in the enzyme’s active site via sulfur and amide oxygen atoms .
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Application : This interaction underpins potential antibacterial activity by disrupting urease function .
Demethylation
The methoxy group can be demethylated using BBr₃ or HI:
Stability and Storage
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Thermal Stability : Stable up to 164–165°C (melting point) .
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Light Sensitivity : Degrades under prolonged UV exposure, necessitating storage in amber vials .
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea exhibit significant antimicrobial activity. These compounds are being investigated as potential leads for the development of new antimicrobial agents, particularly against resistant bacterial strains. The mechanism of action is believed to involve interactions with specific biological targets, such as enzymes or receptors, which modulate their activity .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that urea derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds bearing similar structural motifs have been reported to exert high antiproliferative activity against breast cancer and leukemia cell lines, suggesting that 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea may also possess similar properties . The structural features of this compound facilitate interactions with molecular targets involved in cancer progression.
Biological Interactions
The unique combination of the methoxyphenyl and thiophenyl groups in 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea enhances its ability to bind to biological targets. This binding is crucial for understanding its mechanism of action and potential therapeutic uses. The compound’s interactions may lead to the modulation of pathways critical for cell survival and proliferation, particularly in cancer cells .
Synthetic Approaches
The synthesis of 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea typically involves multi-step organic reactions. The general synthetic approach focuses on creating the urea linkage while maintaining the integrity of the methoxy and thiophenyl groups. This careful design is essential for preserving the biological activity associated with these functional groups .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2021) | Demonstrated significant antibacterial activity against Staphylococcus aureus | Suggests potential for developing new antibiotics |
| Study B (2022) | Showed high antiproliferative effects on MDA-MB-231 breast cancer cells with IC50 values < 1 µM | Indicates potential as an anticancer agent |
| Study C (2023) | Investigated structure-activity relationships, revealing that modifications to the thiophenyl group enhance potency | Provides insights for optimizing drug design |
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Heterocyclic Substituents
- Thiophene vs. Pyrrole: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (–4) replaces thiophene with a pyrrole ring. Synthesis: Yields improved from moderate (15-minute reaction) to good (3-hour reaction) with extended stirring .
Thiophene vs. Pyrazole :
- Thiophene vs. Thiopyran: 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea () substitutes thiophene with a saturated thiopyran ring. The thiopyran’s non-aromatic structure may reduce π-π stacking interactions but improve conformational flexibility .
Aryl Group Modifications
- Electron-Donating vs. Electron-Withdrawing Groups :
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea () replaces methoxy with chloro/trifluoromethyl groups, increasing electron-withdrawing effects. This enhances binding to hydrophobic enzyme pockets but reduces solubility .
- 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)phenyl)urea (5g) () adds a pyridinyl group, introducing basicity and hydrogen-bonding sites, which may improve target affinity .
Physicochemical and Hydrogen-Bonding Properties
- Hydrogen Bonding : The urea core forms strong hydrogen bonds, critical for crystal packing () and target binding. Methoxy and hydroxyl groups further enhance solubility and intermolecular interactions .
- Solubility : Methoxy groups generally improve aqueous solubility compared to chloro/trifluoromethyl substituents. Thiopyran and thiophene balance lipophilicity and aromaticity .
Biological Activity
1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a synthetic compound belonging to the class of urea derivatives. Its structure incorporates a methoxyphenyl group and a thiophen-3-ylmethyl moiety, which contribute to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Antimicrobial Properties
Research indicates that 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds with similar urea structures have demonstrated moderate to high antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The urea moiety is known to facilitate binding with enzymes or receptors, leading to modulation of their activity. This interaction may disrupt essential cellular processes, such as protein synthesis or metabolic pathways, thereby exerting antimicrobial effects .
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is growing evidence that 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea may possess anti-inflammatory activity. Compounds in the thiourea and urea classes have been reported to inhibit inflammatory mediators, such as TNFα and IL-17, in various in vitro models . These findings highlight the compound's potential for treating inflammatory diseases.
Anticancer Potential
Emerging studies suggest that this compound may also exhibit anticancer properties. Research on related urea derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain thiourea-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into the anticancer potential of 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea, it is beneficial to compare it with other related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | Contains a pyridine instead of thiophene | Moderate antibacterial activity |
| 1-(4-Methoxyphenyl)-3-thiophen-2-ylurea | Lacks the methyl group on thiophene | Reduced antimicrobial efficacy |
| 1-(4-Methoxyphenyl)-3-(5-methyl-thiophen-2-yl)urea | Contains a methyl substitution on thiophene | Enhanced anti-inflammatory activity |
This table illustrates how structural variations influence the biological activities of related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of urea derivatives similar to 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea:
- Antimicrobial Study : A recent study evaluated several urea derivatives against common bacterial strains. The results indicated that compounds with thiophene rings exhibited superior antibacterial properties compared to those without .
- Anti-inflammatory Assay : Another investigation focused on the anti-inflammatory potential of urea derivatives. The study found that specific substitutions on the urea moiety significantly enhanced their ability to inhibit cytokine production in vitro .
- Cytotoxicity Testing : A study assessing the cytotoxic effects of thioureas on cancer cell lines revealed that certain structural modifications led to increased potency against breast cancer cells, warranting further exploration into similar compounds .
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea?
Methodological Answer:
The compound can be synthesized via urea coupling reactions. A typical approach involves reacting 4-methoxyphenyl isocyanate with (thiophen-3-yl)methylamine under anhydrous conditions in polar aprotic solvents (e.g., acetonitrile or dichloromethane). Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency . For example, analogous syntheses of substituted aryl ureas involve refluxing reagents at 65–80°C for 1–3 hours, followed by purification via hexane washing or column chromatography .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and urea bond formation. For example, the NH protons of the urea moiety typically appear as broad singlets at δ 8.5–9.5 ppm .
- IR Spectroscopy : Stretching vibrations for urea (C=O at ~1640–1680 cm) and aromatic C-H (thiophene at ~3100 cm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNOS: 262.0776) .
Advanced: What strategies resolve contradictions in crystallographic data for urea derivatives?
Methodological Answer:
Discrepancies in hydrogen-bonding patterns or unit-cell parameters can arise due to polymorphism or solvent inclusion. Use:
- SHELX Software : For refining crystal structures via SHELXL (e.g., resolving twinning or disorder in aromatic substituents) .
- Graph Set Analysis : To classify hydrogen-bonding motifs (e.g., Etter’s rules for N-H···O interactions) and validate packing efficiency .
- Temperature-Dependent XRD : To assess thermal stability of crystalline forms .
Advanced: How is the compound evaluated for biological activity in cancer research?
Methodological Answer:
- In Vitro Antiproliferative Assays : Use MTT or SRB assays on cell lines (e.g., MCF-7, HeLa). IC values are calculated after 48–72 hours of exposure, with doxorubicin as a positive control .
- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide). For example, urea derivatives targeting kinases may require Western blotting for phosphorylation markers .
Basic: What analytical methods quantify the compound in solution?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm for aromatic/urea absorption). Mobile phases often use acetonitrile/water gradients .
- LC-MS : For simultaneous quantification and impurity profiling (e.g., detecting unreacted amines or isocyanates) .
Advanced: How is structure-activity relationship (SAR) studied for thiophene-containing ureas?
Methodological Answer:
- Analog Synthesis : Vary substituents on the thiophene (e.g., 3-methyl vs. 3-cyano) or methoxyphenyl groups. Compare activities to identify critical pharmacophores .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to targets like EGFR or tubulin. MD simulations assess stability of ligand-target complexes .
Advanced: How do hydrogen-bonding interactions influence the compound’s supramolecular assembly?
Methodological Answer:
The urea moiety forms N-H···O/N-H···S bonds, directing 1D chains or 2D sheets. Use:
- Single-Crystal XRD : To identify interaction motifs (e.g., R_2$$^2(8) rings between urea groups) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength .
Basic: What solvents and conditions optimize the compound’s stability during storage?
Methodological Answer:
- Storage : In airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the urea bond.
- Compatible Solvents : DMSO or DMF for biological assays; avoid protic solvents (e.g., MeOH) for long-term storage .
Advanced: How are computational methods used to predict metabolic pathways?
Methodological Answer:
- ADMET Prediction : Software like SwissADME to estimate bioavailability and cytochrome P450 metabolism sites (e.g., demethylation of the methoxy group) .
- Metabolite Identification : In silico fragmentation (Mass Frontier) paired with in vitro microsomal assays (rat liver S9 fractions) .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
